molecular formula C20H27FN2O B6075967 2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Katalognummer B6075967
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: RCEBQBSJLHDSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. It is a potent and selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. The compound has been extensively studied for its potential therapeutic applications in the field of pain management and drug addiction.

Wirkmechanismus

The mechanism of action of 2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves its binding to the kappa opioid receptor and blocking its activation by endogenous ligands such as dynorphins. This results in the inhibition of pain signaling pathways and the reduction of pain perception. The compound has also been shown to have anti-addictive effects by reducing drug-seeking behavior in animal models of drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one are primarily mediated by its binding to the kappa opioid receptor. The compound has been shown to reduce pain perception and inflammation in animal models of inflammatory and neuropathic pain. It has also been demonstrated to have anti-addictive effects by reducing drug-seeking behavior in animal models of drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potency and selectivity for the kappa opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and addiction. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of more potent and selective kappa opioid receptor antagonists for use in pain management and addiction treatment. Another direction is the investigation of the compound's effects on other physiological systems, such as the immune system and the central nervous system. Additionally, the compound's potential for use in combination therapies with other drugs should be explored.

Synthesemethoden

The synthesis of 2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with cyclopentanone to form a key intermediate. The intermediate is then subjected to a series of reactions, including cyclization, reduction, and acylation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in the field of pain management and drug addiction. The compound has been shown to be a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain and stress. It has been demonstrated to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

Eigenschaften

IUPAC Name

2-cyclopentyl-7-[(2-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O/c21-18-9-4-1-6-16(18)14-22-12-5-10-20(19(22)24)11-13-23(15-20)17-7-2-3-8-17/h1,4,6,9,17H,2-3,5,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEBQBSJLHDSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC3(C2)CCCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.